molecular formula C19H17NO B13697452 (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol

(2-Cyclopropyl-4-phenylquinolin-3-YL)methanol

Cat. No.: B13697452
M. Wt: 275.3 g/mol
InChI Key: QEDVVHKQXJZJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclopropyl-4-phenylquinolin-3-yl)methanol (CAS Number: 2153433-73-7) is a high-value quinoline derivative offered for research and development purposes. With a molecular formula of C19H17NO and a molecular weight of 275.34 g/mol , this compound is a key chemical intermediate in synthetic organic chemistry and pharmaceutical research. Quinoline derivatives are prominent scaffolds in medicinal chemistry, and this methanol-functionalized analog serves as a crucial building block for the synthesis of more complex molecules . Its structural features, including the cyclopropyl and phenyl substituents on the quinoline core, make it a compound of interest for exploring structure-activity relationships and developing novel bioactive substances. The product is provided with comprehensive characterization data, including 1H-NMR and Mass Spectrometry, to ensure identity and purity for your research applications . This product is intended for research use only and is not intended for diagnostic or therapeutic use. Please inquire for detailed pricing, availability, and custom ordering options.

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

(2-cyclopropyl-4-phenylquinolin-3-yl)methanol

InChI

InChI=1S/C19H17NO/c21-12-16-18(13-6-2-1-3-7-13)15-8-4-5-9-17(15)20-19(16)14-10-11-14/h1-9,14,21H,10-12H2

InChI Key

QEDVVHKQXJZJAB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2CO)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation Methods of (2-Cyclopropyl-4-phenylquinolin-3-yl)methanol

General Synthetic Strategy

The preparation of this compound typically involves:

  • Construction of the quinoline ring system with cyclopropyl and phenyl substituents at positions 2 and 4, respectively.
  • Introduction of a carboxylate or aldehyde functional group at position 3.
  • Reduction of the carboxylate or aldehyde to the corresponding methanol.

Stepwise Preparation

Formation of 2-Cyclopropyl-4-phenylquinoline-3-carboxylate

One efficient method involves the cyclization of 2-amino-4-phenylbenzophenone derivatives with cyclopropyl-substituted ketoesters under Lewis acid catalysis. For example, a key step is the ring closure reaction between 2-amino-4'-fluorobenzophenone and 3-cyclopropyl-3-oxopropionate catalyzed by zinc triflate (Zn(OTf)2) in ethanol under reflux conditions for about 30 hours. This yields the quinoline-3-carboxylate intermediate in crude form, which can be purified by extraction and recrystallization techniques.

Reduction to this compound

The carboxylate intermediate is then reduced to the methanol derivative using a combination of magnesium chloride (MgCl2) and potassium borohydride (KBH4) in tetrahydrofuran (THF) solvent. The reaction mixture is refluxed for about 10 hours at approximately 105 °C. After quenching with saturated brine and organic phase separation, the product is purified by recrystallization from ethyl acetate and petroleum ether to obtain high-purity this compound.

Alternative Synthetic Routes

Reduction of Quinoline-3-carbaldehyde

Another approach involves the synthesis of 2-cyclopropyl-4-phenylquinoline-3-carbaldehyde followed by reduction to the corresponding methanol. The aldehyde can be prepared via the modification of quinoline derivatives and subsequent functional group transformations.

Use of Raney-Nickel Catalyzed Reduction

In some methods, the reduction of quinolylacrylonitrile derivatives to quinolylpropenal intermediates is performed using Raney-nickel catalyst in the presence of formic acid and water at 80 °C. Although this method is more relevant for related quinoline derivatives, it highlights the versatility of catalytic hydrogenation approaches in quinoline chemistry.

Data Table: Summary of Preparation Methods

Step Reagents/Conditions Key Observations Yield/Notes
Ring closure to quinoline ester 2-amino-4-phenylbenzophenone + 3-cyclopropyl-3-oxopropionate, Zn(OTf)2, EtOH, reflux ~30h Lewis acid catalyzed cyclization Crude product, purified by extraction and recrystallization
Reduction of ester to methanol MgCl2 + KBH4, THF, reflux 10h at 105 °C Efficient reduction of ester to primary alcohol High purity methanol derivative obtained by recrystallization
Alternative reduction Raney-Nickel, formic acid + water, 80 °C, 1.5h Catalytic hydrogenation of nitrile to aldehyde Used for related quinoline derivatives, demonstrates catalytic versatility

Research Discoveries and Notes

  • The use of MgCl2-KBH4 as a reducing agent is notable for its mildness and selectivity in converting quinoline esters to the corresponding alcohols without over-reduction or degradation of sensitive functional groups.
  • Zinc triflate (Zn(OTf)2) is an effective Lewis acid catalyst for the cyclization step, providing good yields and purity of the quinoline core.
  • The Raney-nickel catalytic system with formic acid offers an alternative hydrogenation pathway, though it is more commonly applied to nitrile to aldehyde conversions in quinoline chemistry.
  • The methodologies emphasize the importance of controlled reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
  • Purification techniques including extraction, drying over anhydrous magnesium sulfate, and recrystallization are critical for obtaining analytically pure this compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-4-phenylquinolin-3-YL)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl or cyclopropyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(2-Cyclopropyl-4-phenylquinolin-3-YL)methanol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-4-phenylquinolin-3-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 2: Crystallographic Parameters
Compound Crystal System Space Group Dihedral Angles (Quinoline-Phenyl) Hydrogen Bonding Interactions
(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol Monoclinic P2₁/c 72.6°, 76.2° O–H⋯O, O–H⋯N, C–H⋯O (intermolecular); C–H⋯O (intramolecular)
Prasath et al. (2010) Analogue* Not reported Not reported Not reported Likely similar but unconfirmed

Key Observations:

  • Dihedral angles between the quinoline core and substituent rings (e.g., 72.6° and 76.2°) indicate significant non-planarity, which may enhance solubility or reduce π-π stacking aggregation .

Functional and Pharmacological Comparisons

Table 3: Pharmacological Relevance
Compound Role/Application Key Notes Reference
(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol Pitavastatin impurity (Impurity 31) Indicates structural sensitivity in drug manufacturing; minor substituent changes affect regulatory compliance
Pitavastatin (Parent Drug) HMG-CoA reductase inhibitor Demonstrates the importance of the quinoline-methanol scaffold in lipid-lowering therapeutics

Key Observations:

  • The fluorophenyl derivative’s role as a Pitavastatin impurity underscores the need for precise synthetic control in pharmaceuticals. Even minor structural deviations (e.g., fluorine vs. hydrogen) can necessitate rigorous purity testing .
  • The cyclopropyl group may enhance metabolic stability compared to larger alkyl substituents, a critical factor in drug half-life optimization.

Software and Methodological Considerations

Crystallographic data for analogous compounds were refined using SHELXL and visualized via WinGX/ORTEP, ensuring high precision in bond length and angle measurements (e.g., C–C = 1.469–1.508 Å, angles = 116.6–123.6°) . These tools are industry standards, enabling reliable comparisons across studies.

Biological Activity

(2-Cyclopropyl-4-phenylquinolin-3-YL)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C19H19NC_{19}H_{19}N, with a molecular weight of 277.4 g/mol. The compound features a quinoline structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H19N
Molecular Weight277.4 g/mol
IUPAC NameThis compound
InChI KeyLJFGTSQMUMCRAP-UHFFFAOYSA-N

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Properties : The compound has been evaluated for its anticancer activity, particularly against various cancer cell lines. In vitro studies have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
  • Enzyme Inhibition : The mechanism of action appears to involve the inhibition of specific enzymes associated with disease pathways. For instance, it may inhibit enzymes involved in the metabolism of cancer cells, thereby reducing their viability.

The biological effects of this compound are thought to arise from its interaction with molecular targets within cells. These interactions may modulate signaling pathways that regulate cell growth and apoptosis. Specific targets include:

  • Kinases : The compound may inhibit certain kinases involved in cell signaling.
  • Receptors : It could bind to receptors that regulate cellular responses to growth factors.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the efficacy of this compound against breast cancer cell lines, reporting an IC50 value indicating significant cytotoxicity at low concentrations .
  • Antimicrobial Evaluation : Another research effort focused on assessing the antimicrobial properties against bacterial strains such as Staphylococcus aureus. The results indicated that the compound demonstrated effective inhibition compared to standard antibiotics.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundModerateHighYes
(2-Isopropyl-4-phenylquinolin-3-YL)methanolLowModerateYes
(2-Methyl-4-phenylquinolin-3-YL)methanolModerateLowNo

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-cyclopropyl-4-phenylquinolin-3-yl)methanol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via reduction of methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate using KBH₄ and MgCl₂ in THF under reflux. Yield optimization (e.g., 90.3%) requires precise stoichiometry and controlled quenching with methanol to minimize side reactions .
  • Key parameters : Reaction time (40 min post-addition), solvent ratios (THF/MeOH 10:1 for washing), and crystallization via ethyl acetate .

Q. How is the compound characterized structurally, and what techniques validate its purity?

  • Methods :

  • X-ray crystallography confirms molecular geometry, including dihedral angles between cyclopropyl (65.2–66.0°), quinoline, and phenyl rings (72.6–76.2°) .
  • NMR/IR spectroscopy identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹).
  • Chromatography (HPLC/GC) ensures purity >95% by resolving unreacted intermediates .

Q. What intermolecular interactions stabilize the crystal lattice?

  • Analysis : O–H⋯O, O–H⋯N, and C–H⋯O hydrogen bonds (Table 1 in ) contribute to packing. Intramolecular C–H⋯O bonds further reduce conformational flexibility .

Advanced Research Questions

Q. How do crystallographic refinement tools (e.g., SHELXL) resolve anisotropic displacement parameters for this compound?

  • Procedure : SHELXL refines anisotropic displacement ellipsoids using high-resolution data (MoKα radiation, λ = 0.71073 Å). Hydrogen atoms are placed geometrically with Uiso = 1.2Ueq of carrier atoms .
  • Validation : R-factor convergence (<0.070P) and Fourier residual density (<0.20 e Å⁻³) confirm model accuracy .

Q. How to address discrepancies in reported dihedral angles between independent molecules in the asymmetric unit?

  • Resolution : Compare geometric parameters (e.g., 25.9° vs. 33.9° cyclopropane-phenyl angles) using statistical tools (WinGX) to assess crystallographic twinning or thermal motion artifacts. Refinement with SHELXL97 and ORTEP-III visualizes displacement ellipsoids .

Q. What computational methods predict the compound’s biological interactions (e.g., enzyme inhibition)?

  • Approach : Molecular docking (AutoDock Vina) and MD simulations model binding to targets like HMG-CoA reductase. Parameters include Lipinski’s Rule compliance (MW = 293.33 g/mol, logP ~2.8) .
  • Validation : Compare with analogs (e.g., fluorophenyl derivatives) to quantify steric/electronic effects .

Q. How to interpret anisotropic displacement parameters in ORTEP diagrams?

  • Guidelines : ORTEP-III visualizes ellipsoids at 50% probability. Elongation along specific axes indicates thermal motion or disorder. Use WinGX to export CIF data and validate against SHELXL refinement .

Q. What strategies modify substituents (e.g., cyclopropyl, phenyl) to enhance bioactivity?

  • Design :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl) improve metabolic stability .
  • Steric effects : Larger substituents (e.g., triphenylphosphonium) enhance mitochondrial targeting but may reduce solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.